Product packaging for Dabigatran D4 hydrochloride(Cat. No.:)

Dabigatran D4 hydrochloride

Cat. No.: B1574263
M. Wt: 512
Attention: For research use only. Not for human or veterinary use.
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Description

Dabigatran D4 hydrochloride is deuterium labeled Dabigatran, which is a reversible and selective, direct thrombin inhibitor (DTI) with Ki value of 4.5 nM.

Properties

Molecular Formula

C25H22D4ClN7O3

Molecular Weight

512

Origin of Product

United States

Foundational Perspectives on Isotopic Labeling in Pharmaceutical Sciences

Significance of Deuterated Analogs in Modern Pharmaceutical Research

Among the various stable isotopes, deuterium (B1214612) (²H or D), a heavy isotope of hydrogen, has gained significant prominence. nih.gov The substitution of hydrogen with deuterium, a process known as deuteration, can lead to notable improvements in a drug's pharmacokinetic profile. nih.govresearchgate.net

Deuterated compounds are invaluable tools for unraveling the intricate mechanisms of biochemical pathways. acs.orgnih.govsynmr.in By introducing a deuterium-labeled compound into a biological system, researchers can trace its metabolic fate. simsonpharma.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a difference that can lead to a "kinetic isotope effect" (KIE). symeres.commusechem.com This effect can slow down metabolic reactions at the site of deuteration, allowing for the identification and characterization of transient metabolites that might otherwise go undetected. researchgate.netresearchgate.net This detailed understanding of metabolic pathways is crucial for predicting drug-drug interactions and understanding inter-individual variability in drug response. acs.org

In the realm of quantitative bioanalysis, deuterated analogs serve as ideal internal standards for mass spectrometry-based assays. musechem.comresearchgate.netacanthusresearch.com When analyzing biological samples like plasma or urine, the presence of a known concentration of a deuterated internal standard, which is chemically identical to the analyte but has a different mass, allows for highly accurate and precise quantification of the parent drug and its metabolites. researchgate.netscispace.com This is because the deuterated standard co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer, thereby correcting for variations in sample preparation and instrument response. acanthusresearch.comresearchgate.net This high level of analytical rigor is essential for robust pharmacokinetic assessments, which form the basis for determining how a drug is processed by the body over time. nih.govnih.gov

Contextualizing Dabigatran (B194492) D4 Hydrochloride as a Research Probe

Dabigatran D4 hydrochloride is the deuterated form of dabigatran, a direct thrombin inhibitor. medchemexpress.comglpbio.com Specifically, it is dabigatran labeled with four deuterium atoms. clearsynth.com This compound is not intended for therapeutic use in patients but serves as a critical research tool. medchemexpress.comglpbio.com

Dabigatran etexilate, the prodrug of dabigatran, was developed as an oral anticoagulant to overcome some of the limitations of older therapies. nih.govnih.gov It gained regulatory approval in numerous countries for various thromboembolic indications. nih.govwikipedia.org The development of deuterated variants, such as Dabigatran D4, followed as a logical step to support the extensive research required for a new pharmaceutical agent. The synthesis of deuterated dabigatran etexilate has been described, involving a multi-step process to introduce the deuterium atoms into the molecule. google.comresearchgate.net These labeled compounds are essential for conducting detailed pharmacokinetic and metabolic studies. google.com

The primary advantage of using this compound in a research context lies in its utility as an internal standard for bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comeuropa.eu The mass difference between Dabigatran D4 and the non-labeled dabigatran allows for their clear differentiation in a mass spectrometer, leading to enhanced analytical resolution. resolvemass.ca This is crucial for accurately quantifying dabigatran concentrations in complex biological matrices. While the C-D bond is inherently more stable than the C-H bond, the key benefit in this application is not to alter the drug's metabolic profile in vivo, but to ensure the stability and reliability of the analytical standard during the entire bioanalytical process. musechem.comacanthusresearch.com

Methodological Paradigms for Incorporating Deuterated Compounds into Research

The incorporation of deuterated compounds like this compound into research follows well-established protocols. A common method involves spiking biological samples (e.g., plasma, urine) with a known amount of the deuterated internal standard before sample processing and analysis. nih.gov

Several techniques exist for introducing deuterium into organic molecules, including direct hydrogen-deuterium exchange reactions, the use of deuterated reagents and solvents, and metal-catalyzed hydrogenation with deuterium gas. simsonpharma.comacanthusresearch.comsnnu.edu.cn The choice of method depends on the specific molecule and the desired position of the deuterium labels. acs.org For quantitative bioanalysis, the deuterated standard is added to calibration standards, quality control samples, and the unknown study samples to ensure uniformity across the analytical run. nih.gov This approach allows for the correction of any analyte loss during sample extraction and accounts for matrix effects that can suppress or enhance the analyte signal in the mass spectrometer, ultimately leading to highly reliable and reproducible data. researchgate.netscispace.com

Synthetic Methodologies and Isotopic Incorporation Strategies

Advanced Synthetic Routes for Dabigatran (B194492) D4 Hydrochloride

The synthesis of Dabigatran D4 hydrochloride is a multi-step process that requires careful planning and execution to ensure the precise incorporation of deuterium (B1214612) atoms, high chemical purity, and optimal yields.

Design and Optimization of Multi-Step Chemical Syntheses

The synthesis of this compound can be strategically designed by starting with a deuterated precursor. A common approach involves the use of a deuterated aromatic building block, which is then elaborated through a series of chemical transformations to construct the final molecule.

One reported synthetic route for a deuterated dabigatran analog, which can be adapted for this compound, commences with [2H5] bromobenzene. This starting material undergoes a sequence of reactions including nitration, cyanation, a Pinner reaction to form an amidine, esterification, reduction, and finally, alkylation to assemble the core structure of dabigatran.

The final step in the preparation of this compound involves the hydrolysis of the etexilate ester of the deuterated intermediate to the corresponding carboxylic acid, followed by treatment with hydrochloric acid to form the hydrochloride salt. The conversion of dabigatran etexilate to dabigatran is a known process, often mediated by esterases in vivo, and can be achieved chemically through hydrolysis.

The optimization of this multi-step synthesis involves a systematic evaluation of reaction conditions at each stage. This includes the choice of solvents, reagents, catalysts, reaction temperatures, and times to maximize the yield of each intermediate and minimize the formation of byproducts.

Table 1: Key Stages in a Representative Synthesis of a Deuterated Dabigatran Analog

StepReactionKey Reagents and Conditions
1Nitration[2H5] Bromobenzene, Nitrating agent
2CyanationIntroduction of a nitrile group
3Pinner ReactionFormation of the amidine moiety
4EsterificationFormation of the etexilate ester
5ReductionReduction of a nitro group
6AlkylationAssembly of the benzimidazole (B57391) core
7HydrolysisConversion of the etexilate to the carboxylic acid
8Salt FormationReaction with HCl to form the hydrochloride salt

Stereoselective and Regioselective Deuterium Incorporation Techniques

The precise placement of deuterium atoms is critical for the utility of Dabigatran D4 as an internal standard. Stereoselective and regioselective deuteration techniques are employed to control the location of the isotopic labels.

In the synthesis starting from [2H5] bromobenzene, the deuterium atoms are already incorporated into the aromatic ring, ensuring their regioselective placement in the final molecule. However, other strategies can be employed for more specific deuterium labeling. For instance, iridium-catalyzed hydrogen isotope exchange (HIE) has emerged as a powerful tool for the selective deuteration of N-heterocyles. This method can be used to introduce deuterium at specific positions of the dabigatran core structure under relatively mild conditions. The selectivity of these reactions is often directed by the electronic properties of the substrate and the nature of the catalyst.

For aromatic systems, various catalytic methods are available for regioselective deuteration. These can involve transition metal catalysts that activate specific C-H bonds for exchange with a deuterium source, such as deuterium gas (D2) or heavy water (D2O).

Research on Yield Optimization and Process Efficiency in Deuterated Synthesis

Optimizing the yield and process efficiency is a key focus in the synthesis of deuterated compounds, given the often high cost of deuterated starting materials and reagents. Research in this area focuses on several aspects:

Catalyst Development: The development of more active and selective catalysts for deuteration reactions can lead to higher yields and reduced reaction times.

Flow Chemistry: The use of continuous flow reactors can offer advantages in terms of heat and mass transfer, leading to improved reaction control, higher yields, and enhanced safety, particularly for reactions involving hazardous reagents or intermediates.

Isotopic Purity and Enrichment Assessment During Synthesis

Ensuring high isotopic purity and accurately assessing the level of deuterium enrichment are critical quality control steps in the synthesis of this compound.

Analytical Strategies for Verifying Deuterium Content

A combination of analytical techniques is used to verify the deuterium content and determine the isotopic purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are powerful tools for this purpose. In ¹H NMR, the disappearance of signals corresponding to the deuterated positions provides a qualitative and semi-quantitative measure of deuterium incorporation. For more precise quantification, quantitative ¹H NMR (qNMR) can be employed. ²H NMR directly detects the deuterium nuclei, providing information about their chemical environment and allowing for the quantification of deuterium at specific sites.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular weight of the deuterated compound with high accuracy. The mass shift compared to the non-deuterated analog confirms the incorporation of deuterium. The isotopic distribution pattern in the mass spectrum can be analyzed to determine the degree of deuteration and the presence of species with varying numbers of deuterium atoms.

Table 2: Analytical Techniques for Isotopic Purity Assessment

TechniqueInformation Provided
¹H NMRDisappearance of proton signals at deuterated positions.
²H NMRDirect detection and quantification of deuterium at specific sites.
Mass Spectrometry (MS)Molecular weight confirmation and determination of isotopic distribution.

Minimization of Isotopic Scrambling and Back-Exchange

Isotopic scrambling, the unwanted migration of deuterium atoms to other positions in the molecule, and back-exchange, the replacement of deuterium with protium (B1232500) from the environment, are potential issues during a multi-step synthesis that can compromise the isotopic purity of the final product.

Several strategies are employed to minimize these phenomena:

Reaction Conditions: Careful selection of reaction conditions is crucial. For example, avoiding strongly acidic or basic conditions in the presence of protic solvents can prevent unwanted H/D exchange.

Deuterated Reagents and Solvents: Using deuterated reagents and solvents where appropriate can help to maintain the isotopic integrity of the molecule throughout the synthesis.

Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize contact with atmospheric moisture, which can be a source of protium for back-exchange.

Work-up Procedures: The work-up and purification steps should be designed to minimize exposure to protic solvents and acidic or basic conditions. For example, using aprotic solvents for extraction and chromatography can be beneficial.

Catalyst Choice: The choice of catalyst can also influence the extent of isotopic scrambling. Some catalysts may promote unwanted H/D exchange reactions.

By implementing these strategies, it is possible to synthesize this compound with high chemical and isotopic purity, making it a reliable internal standard for demanding bioanalytical applications.

Scale-Up Considerations and Research into Industrial Synthesis of Deuterated Compounds

The transition from laboratory-scale synthesis to industrial production of deuterated compounds like this compound presents a unique set of challenges and considerations. These primarily revolve around cost, process optimization, analytical control, and regulatory aspects.

Process optimization is crucial to ensure high yields, reproducibility, and, most importantly, high isotopic purity of the final product. lucideon.com Incomplete deuteration or isotopic scrambling can lead to a mixture of isotopologues, which can be difficult and costly to separate. nih.gov Therefore, reaction conditions, including temperature, pressure, catalyst loading, and reaction time, must be carefully controlled and optimized. For instance, in catalytic H/D exchange reactions, the choice of catalyst and reaction conditions can significantly impact the regioselectivity and extent of deuterium incorporation. researchgate.net

The development of robust analytical methods is essential for the quality control of deuterated APIs. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to determine the isotopic purity and the precise location of the deuterium atoms in the molecule. nih.gov Establishing specifications for isotopic enrichment and developing validated analytical methods to ensure batch-to-batch consistency are critical for regulatory approval. google.com

Purification of the final deuterated compound to remove any un-deuterated or partially deuterated impurities is another key consideration. Standard purification techniques like crystallization and chromatography are employed, but their effectiveness can be challenged by the similar physicochemical properties of the different isotopologues. google.com

The pharmaceutical industry has been actively researching and developing more efficient and cost-effective methods for the large-scale production of deuterated compounds. This includes the development of novel catalytic systems for H/D exchange, the use of flow chemistry to improve reaction control and efficiency, and the implementation of Process Analytical Technology (PAT) for real-time monitoring of the deuteration process.

The table below summarizes some of the key considerations and potential research directions for the industrial synthesis of deuterated compounds.

Consideration Challenges Research and Development Focus
Starting Materials High cost and limited availability of complex deuterated building blocks.Development of more efficient synthetic routes from readily available deuterated precursors.
Process Optimization Ensuring high isotopic purity and minimizing isotopic scrambling.Development of highly selective and efficient deuteration catalysts and reaction conditions.
Analytical Control Accurate determination of isotopic enrichment and location of deuterium atoms.Advancement of analytical techniques like high-resolution mass spectrometry and NMR for precise isotopic analysis.
Purification Separation of desired deuterated compound from isotopologues with lower deuterium content.Development of more effective purification methods, including advanced crystallization and chromatographic techniques.
Cost-Effectiveness Overall high cost of production compared to non-deuterated counterparts.Process intensification, use of continuous manufacturing, and catalyst recycling to reduce costs.

Advanced Analytical Characterization and Bioanalytical Applications

Mass Spectrometry (MS)-Based Quantification and Characterization

Dabigatran (B194492) D4 hydrochloride, a deuterium-labeled isotopologue of Dabigatran, serves as a critical internal standard in the bioanalytical quantification of its unlabeled counterpart. Its utility is primarily demonstrated in mass spectrometry-based methods, where its distinct mass allows for precise and accurate measurements in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

The development of robust and sensitive LC-MS/MS methods is fundamental for the reliable quantification of dabigatran in research settings. Dabigatran D4 hydrochloride is integral to this process, ensuring high-quality data by correcting for variability during sample processing and analysis. nih.govresearchgate.net

Effective sample preparation is crucial for removing interfering substances from research matrices like plasma, which can suppress or enhance the ionization of the target analyte. nih.gov The goal is to isolate the analyte of interest (dabigatran) and the internal standard (this compound) while minimizing matrix effects. nih.govnih.gov

Commonly employed techniques include:

Solid-Phase Extraction (SPE): This technique is widely used for the extraction of dabigatran and its deuterated internal standard from human plasma. nih.govresearchgate.netresearchgate.net SPE offers significant advantages by providing cleaner extracts compared to simpler methods, thereby reducing matrix interference and improving assay sensitivity.

Protein Precipitation (PPT): This is a rapid and straightforward method for removing proteins from plasma samples. nih.govendotell.ch Acetonitrile is frequently used as the precipitation solvent. researchgate.netnih.govendotell.ch While faster than SPE, PPT may result in less clean extracts, potentially leading to more significant matrix effects.

Liquid-Liquid Extraction (LLE): LLE is another established technique for sample cleanup in bioanalysis, separating compounds based on their differential solubilities in two immiscible liquid phases.

The choice of technique depends on the specific requirements of the assay, including the desired level of sensitivity, sample throughput, and the complexity of the matrix.

Chromatographic separation is optimized to resolve dabigatran and this compound from endogenous matrix components and potential metabolites, ensuring that accurate quantification is not compromised by co-eluting interferences. actascientific.comtsijournals.com Key parameters that are systematically optimized include the stationary phase (column), mobile phase composition, flow rate, and column temperature.

Several studies have detailed specific chromatographic conditions for the analysis of dabigatran using its D4-labeled standard. Reversed-phase chromatography is the standard approach. nih.govactascientific.com

Table 1: Examples of Optimized Chromatographic Parameters

Parameter Condition 1 Condition 2 Condition 3
Column Peerless basic C8 (150 x 4.6 mm, 5 µm) nih.govresearchgate.net Shim-pack XR-ODS II (100 x 3.0 mm, 2.2µm) actascientific.com GL Sciences Ace C18 (150 mm × 4.6 mm; 5 µm) researchgate.net
Mobile Phase Acetonitrile: 5 mM ammonium (B1175870) formate: Methanol and 0.2% formic acid (30:20:50, v/v/v) nih.govresearchgate.net A: Water with 0.1% formic acidB: Acetonitrile (gradient) actascientific.com 2 mM ammonium formate:methanol:acetonitrile (20:40:40 v/v/v) researchgate.net
Flow Rate 1.0 mL/min nih.govresearchgate.net 0.3 mL/min actascientific.com 0.25 mL/min researchgate.net
Run Time ~2.5 min nih.govresearchgate.net Not Specified ~1.0 min researchgate.net

| Retention Time | ~1.2 min nih.govresearchgate.net | ~8.9 min actascientific.com | Not Specified |

This table is interactive and represents a compilation of data from multiple research sources.

In LC-MS/MS analysis, positive electrospray ionization (ESI+) is the standard technique used for the analysis of dabigatran and its deuterated analogue. nih.govresearchgate.net The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govresearchgate.net

For this compound, the protonated molecule [M+H]⁺ is selected as the precursor ion in the first quadrupole. This precursor ion is then fragmented in the collision cell, and a specific, stable product ion is selected in the third quadrupole for detection. The mass-to-charge ratio (m/z) for the Dabigatran D4 precursor ion is 476, which is 4 mass units higher than that of unlabeled dabigatran (m/z 472), corresponding to the four deuterium (B1214612) atoms. nih.govresearchgate.net

The fragmentation pattern is a critical component of the method. The transition from the precursor ion to the product ion is highly specific. For Dabigatran D4, the most commonly monitored transition is m/z 476 → 293. nih.govresearchgate.net This is compared to the transition for unlabeled dabigatran, which is m/z 472 → 289. nih.govresearchgate.netnih.gov The product ions (m/z 293 and 289) are formed through the cleavage of the molecule at a specific bond, and the 4 Da mass difference between the labeled and unlabeled fragments confirms that the deuterium labels are located on a part of the molecule that is retained in the monitored product ion.

Table 2: MRM Transitions for Dabigatran and Dabigatran D4

Compound Precursor Ion (Q1) [m/z] Product Ion (Q3) [m/z]
Dabigatran 472.2 researchgate.net 289.1 researchgate.net

| Dabigatran D4 | 476.0 nih.govresearchgate.net | 293.0 nih.govresearchgate.net |

This table is interactive and shows the specific mass-to-charge ratios used to identify and quantify each compound in a tandem mass spectrometer.

Isotope Dilution Mass Spectrometry (IDMS) Principles and Application

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard measurement principle for achieving the highest level of accuracy and precision in quantitative analysis. endotell.ch The use of this compound as a stable isotope-labeled internal standard is the cornerstone of applying IDMS to dabigatran quantification. nih.govresearchgate.net

The fundamental principle of IDMS is the addition of a known quantity of an isotopically enriched version of the analyte (e.g., this compound) to the sample before any sample processing or extraction steps. plos.org This "isotope-labeled standard" is chemically identical to the endogenous, unlabeled analyte ("native analyte") and therefore exhibits virtually the same behavior throughout the entire analytical procedure, including extraction, chromatographic separation, and ionization. endotell.ch

Any sample loss or variation that occurs during the analytical process will affect both the native analyte and the isotope-labeled standard to the same extent. The mass spectrometer distinguishes between the native analyte and the isotope-labeled standard based on their mass difference. researchgate.net

The absolute concentration of the native analyte is determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the isotope-labeled standard. This ratio is then compared to the ratios obtained from calibration standards containing known concentrations of the native analyte and a fixed concentration of the isotope-labeled standard. Because the method relies on a ratio measurement, it effectively cancels out variations in sample recovery and instrument response, leading to highly accurate and reliable quantification. plos.org This makes IDMS an exceptionally robust technique for bioanalytical research, where sample complexity can often lead to analytical variability.

Validation of IDMS Methods Utilizing this compound as Internal Standard

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving high accuracy and precision in quantitative measurements. ucr.eduexlibrisgroup.com The validation of IDMS methods using this compound as an internal standard is crucial for its application in pharmacokinetic and therapeutic drug monitoring studies. researchgate.netnih.gov Method validation ensures that the analytical procedure is reliable and reproducible for its intended purpose. nih.gov

The validation process for such methods typically assesses several key parameters to demonstrate suitability. While specific validation reports for this compound are proprietary, the validation parameters for bioanalytical methods using isotopically labeled dabigatran standards are well-documented and directly applicable. These parameters include accuracy, precision, selectivity, linearity, and stability.

For instance, a validated LC-MS/MS method for dabigatran quantification demonstrates the performance achievable with a suitable internal standard. nih.gov The accuracy and precision are evaluated at multiple concentration levels, including the lower limit of quantitation (LLOQ), low, medium, and high-quality control (QC) samples.

Table 1: Representative Validation Parameters for Bioanalytical Methods Using Labeled Dabigatran Data synthesized from analogous validated methods for dabigatran. nih.govnih.gov

ParameterSpecificationTypical Finding
Linearity Correlation coefficient (r²) > 0.99Achieved over a range of 1.00-600.00 ng/mL
Accuracy Mean accuracy within ±15% of nominal98.33% to 110.12%
Precision (Intra-day) RSD < 15%1.07% to 8.76%
Precision (Inter-day) RSD < 15%2.56% to 4.51%
Recovery Consistent and reproducible> 89%
Selectivity No significant interference at the retention time of the analyte and ISConfirmed in blank plasma from multiple sources
Stability Stable under various storage and handling conditionsStable through freeze-thaw cycles and bench-top storage

The use of this compound ensures that any variability during sample extraction, handling, or instrument analysis affects both the analyte and the internal standard equally, leading to a highly accurate and precise ratio measurement, which is the foundation of the IDMS technique. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Metabolite and Degradant Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for identifying unknown compounds, such as metabolites and degradation products, by providing highly accurate mass measurements. This capability allows for the determination of elemental compositions and aids in structural elucidation. rsc.orgresearchgate.net

Studies on dabigatran etexilate, the prodrug of dabigatran, have utilized HRMS to characterize its degradation pathways under various stress conditions, including hydrolysis, oxidation, and photolysis. rsc.orgresearchgate.net Since dabigatran is the primary active metabolite, these studies provide direct insight into its potential degradants.

Under hydrolytic stress, degradation products can include those resulting from O-dealkylation. rsc.orgresearchgate.net Oxidative stress may lead to other modifications. HRMS, often coupled with multi-stage mass spectrometry (MSn), provides detailed fragmentation patterns of the parent drug and its degradants. By comparing these patterns, analysts can pinpoint the exact site of molecular modification, leading to the confident identification of the degradant's structure. rsc.org This information is vital for understanding the stability of the active pharmaceutical ingredient and ensuring the quality and safety of the drug product.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in chemical analysis, providing detailed information about the structure, dynamics, and chemical environment of molecules. nih.gov For a compound like this compound, NMR serves multiple critical functions, from confirming isotopic labeling to elucidating the structure of related substances.

Deuterium NMR (²H NMR) for Isotopic Location and Quantification

For a deuterated standard like this compound, it is essential to confirm both the location and the extent of deuterium incorporation. Deuterium NMR (²H NMR) is the primary technique for this purpose. A ²H NMR spectrum will show signals corresponding to the specific positions of the deuterium atoms in the molecule. The absence of signals at other positions confirms the isotopic regioselectivity. Furthermore, the integration of these signals can be used to quantify the isotopic purity, ensuring the standard meets the stringent requirements for its use in quantitative IDMS methods.

Multi-Nuclear NMR for Structural Elucidation of Synthetic Intermediates and Degradants

The synthesis of a complex molecule like dabigatran involves multiple steps with various chemical intermediates. Multi-nuclear NMR, including ¹H, ¹³C, and other relevant nuclei, is the definitive method for confirming the structure of these intermediates. nih.gov Similarly, when degradation studies (as described in the HRMS section) suggest the formation of new compounds, NMR is used for unequivocal structure confirmation. nih.gov Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to map out the connectivity of atoms within the molecule, allowing for the complete structural assignment of synthetic byproducts or degradants.

Chromatographic Techniques for Purity and Stability Assessment

Chromatographic methods are fundamental to pharmaceutical analysis, providing the means to separate complex mixtures and quantify individual components. For this compound, these techniques are essential for assessing its chemical purity and monitoring its stability over time.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most common technique for analyzing dabigatran and its related compounds. researchgate.nettsijournals.com These methods are crucial for determining the purity of this compound, ensuring it is free from residual starting materials, synthetic intermediates, or degradation products.

Stability-indicating HPLC methods are specifically developed and validated to separate the main compound from all potential degradation products that might form under stress conditions. tsijournals.comijbpr.net The development of such a method involves testing various column chemistries, mobile phase compositions, and detector wavelengths to achieve optimal separation. researchgate.net

Table 2: Examples of RP-HPLC Methodologies for Dabigatran Analysis These methods are suitable for the purity and stability assessment of this compound.

ColumnMobile PhaseFlow RateDetection (UV)Retention TimeReference
Chromasil C18Methanol:Acetonitrile:Water (80:15:5 v/v)1.0 mL/min280 nm5.73 min researchgate.net
Eclipse XDB C8 (4.6x250 mm, 5 µm)0.01 M Orthophosphoric Acid (pH 2.6):Acetonitrile (60:40 v/v)1.5 mL/min225 nmNot specified researchgate.net
Zorbax SB C18 (4.6x150 mm, 3.5 µm)Gradient with Ammonium Formate buffer and AcetonitrileNot specified220 nmNot specified tsijournals.com
Inertsil C8Ammonium Formate buffer (pH 5.5) and Acetonitrile1.0 mL/min255 nmNot specified ijbpr.net
Zodiac C18 (100x4.6 mm, 3.5 µm)Gradient with Buffer:Acetonitrile:Water1.0 mL/min310 nm4.767 min wjpmr.com

These HPLC methods, when properly validated, provide reliable data on the purity of this compound, confirming its suitability as a high-grade internal standard for demanding analytical applications.

Gas Chromatography (GC) Applications in Volatile Impurity Analysis

While this compound itself is a non-volatile compound typically analyzed by liquid chromatography, the analysis of its associated active pharmaceutical ingredient (API), Dabigatran, for volatile impurities and residual solvents is a critical quality control step where Gas Chromatography (GC) is employed. Regulatory guidelines necessitate the control of residual solvents used during the manufacturing process.

A specific, sensitive, and accurate headspace gas chromatography (GC-HSS) method has been developed and validated for the estimation of residual solvents like Isopropyl alcohol (IPA) and Dichloromethane (DCM) in Dabigatran pellets. jchr.org This method utilizes an Agilent DB-624 column (30 m length, 0.53 mm internal diameter, 3.0 μm film thickness) with nitrogen as the carrier gas. jchr.org The method was validated according to ICH guidelines, demonstrating its specificity with no interference from blank or placebo solutions. jchr.org The validation confirmed the method's suitability for monitoring and controlling the limits of these volatile impurities in the final drug product. jchr.org Highly sophisticated instruments, such as mass spectrometers attached to a GC or HPLC, are indispensable tools for identifying minor components like impurities and degradation products in various matrices. humanjournals.com

Below is a summary of the validated GC-HSS method parameters for residual solvent analysis in Dabigatran pellets. jchr.org

ParameterIsopropyl Alcohol (IPA)Dichloromethane (DCM)
Linearity Range 8.25 ppm - 75 ppm1.21 ppm - 9 ppm
LOD 7.7 ppm8.0 ppm
LOQ 23.5 ppm23.8 ppm
% Recovery 92.6% - 105.6%92.9% - 106.5%
% RSD (Precision) 1.4%1.3%

Research on Method Validation for Bioanalytical Assays

The quantification of dabigatran in biological fluids is fundamental for pharmacokinetic studies. For this purpose, robust bioanalytical methods, typically utilizing liquid chromatography with tandem mass spectrometry (LC-MS/MS), are developed and rigorously validated. In these assays, this compound is an ideal internal standard (IS) due to its chemical similarity to the analyte and its distinct mass, which prevents analytical interference. Validation is conducted in accordance with guidelines from regulatory bodies like the FDA to ensure the reliability of the generated data. nih.gov

Specificity and selectivity are paramount in bioanalytical assays to ensure that the measurement is solely of the intended analyte, free from interference from endogenous matrix components, metabolites, or other co-administered drugs. researchgate.net In LC-MS/MS methods, selectivity is achieved by using the Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for both the analyte (Dabigatran) and the internal standard (such as this compound or Dabigatran 13C6). For instance, one validated method monitored the transition of m/z 472.20 → 289.10 for dabigatran and m/z 478.20 → 295.20 for its labeled internal standard, minimizing interference from the surrounding plasma matrix. researchgate.net

The matrix effect is a significant challenge in bioanalytical methods, defined as the alteration of ionization efficiency by co-eluting components from the biological sample. medipharmsai.com This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the assay. medipharmsai.comnih.gov The evaluation of matrix effects is a critical component of method validation. This is often assessed by comparing the analyte's response in a post-extraction spiked biological matrix to its response in a neat solution. medipharmsai.com Effective sample preparation techniques, such as solid-phase extraction (SPE) or protein precipitation, are employed to minimize these effects. researchgate.netbiotech-asia.org Studies have shown that matrix effects can be caused not only by endogenous components but also by exogenous materials like anticoagulants (e.g., Li-heparin) or polymers from plastic tubes, highlighting the need for careful control over all aspects of sample handling. nih.gov

Precision and accuracy are the cornerstones of a validated bioanalytical method, demonstrating its reproducibility and trueness, respectively. Precision is expressed as the relative standard deviation (%RSD), while accuracy is the percent deviation of the mean measured concentration from the nominal concentration. nih.gov These parameters are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), and across different analytical runs (inter-day) and within the same run (intra-day).

The stability of the analyte in the biological matrix must be thoroughly investigated under various conditions that mimic sample handling and storage. This includes bench-top stability, freeze-thaw stability, and long-term storage stability. researchgate.netnih.gov

The tables below summarize findings from various research studies on the precision, accuracy, and stability of bioanalytical methods for dabigatran quantification.

Table: Summary of Precision in Bioanalytical Assays for Dabigatran

Study Parameter Concentration Levels Finding (%RSD) Reference
Within-Run Precision Four levels across dynamic range < 5.6% researchgate.net
Between-Run Precision Four levels across dynamic range < 3.9% researchgate.net
Intra-Day Precision 60, 75, 90 µg/ml 0.13% - 0.84% curresweb.com
Inter-Day Precision 60, 75, 90 µg/ml 0.33% - 1.25% curresweb.com

Table: Stability Assessments of Dabigatran in Biological Matrix | Stability Condition | Duration / Cycles | Temperature | Finding | Reference | | :--- | :--- | :--- | :--- | | Bench-Top Stability | 17 hours | Room Temperature | Stable | researchgate.net | | Freeze-Thaw Stability | 6 cycles | -20 ± 5 °C | Stable | researchgate.net | | Injector Stability | 24 hours | Not Specified | Stable | researchgate.net | | Long-Term Storage | 7 days and 22 hours | -20 ± 5 °C | Stable | researchgate.net | | Post-Extraction Stability | 3 and 5 days | 10 °C | Stable (Relative deviation ≤15%) | nih.gov | | Short-Term Storage | Up to 5 days | 4 - 8 °C | Stable (Relative deviation ≤15%) | nih.gov | | Elevated Temperature Storage | 3 and 5 days | 30 °C | Stable (Relative deviation ≤15%) | nih.gov |

In Vitro Metabolic Pathway Elucidation and Enzyme Kinetics Research

Utilization of Dabigatran (B194492) D4 Hydrochloride in Metabolic Stability Assays

Metabolic stability assays are fundamental in vitro tests designed to measure the rate at which a drug candidate is eliminated by metabolic processes. wuxiapptec.com These studies are crucial for predicting in vivo clearance and half-life. creative-biolabs.com The liver is the primary site of drug metabolism, and thus, liver-derived systems such as microsomes, cytosol, hepatocytes, and S9 fractions are commonly employed. creative-bioarray.comthermofisher.com Dabigatran D4 hydrochloride is utilized in these assays, primarily as an internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis, to ensure accurate quantification of the parent non-deuterated compound. researchgate.net However, it can also be used as the substrate to investigate potential kinetic isotope effects on its metabolism.

Hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) oxidases, as well as Phase II enzymes like UDP-glucuronosyltransferases (UGTs). creative-biolabs.comcreative-bioarray.com Cytosolic fractions contain other soluble metabolic enzymes. Stability studies in these systems help determine the intrinsic clearance (CLint) of a compound. creative-bioarray.com

In the context of dabigatran, which is primarily metabolized via glucuronidation rather than CYP-mediated oxidation, microsomal incubations are essential for evaluating the rate of its conjugation. nih.govdoi.orgresearchgate.net In these experiments, this compound is incubated with liver microsomes and necessary cofactors (e.g., NADPH for CYP enzymes, UDPGA for UGTs). pharmaron.comenamine.net Aliquots are taken at various time points, the reaction is stopped, and the remaining concentration of the parent compound is quantified using LC-MS/MS. The rate of disappearance is used to calculate the metabolic half-life (t½) and intrinsic clearance.

Table 1: Representative Data from a Hepatic Microsomal Stability Assay

Time Point (minutes)Percent Remaining of Parent Compound
0100%
585%
1562%
3038%
6015%

This interactive table illustrates the typical degradation profile of a compound in a microsomal stability assay. The data can be used to calculate key metabolic parameters.

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of Phase I and Phase II metabolic enzymes and cofactors in a cellular environment. creative-bioarray.comthermofisher.com The S9 fraction is a supernatant from the centrifugation of a tissue homogenate and contains both microsomal and cytosolic enzymes. enamine.net

Incubation of this compound with cryopreserved or fresh hepatocytes allows for a comprehensive assessment of its metabolic fate. thermofisher.com These studies are not only for determining stability but are also pivotal for metabolite screening. By analyzing the incubation mixture over time, researchers can identify the formation of various biotransformation products. The stable isotope label of Dabigatran D4 ensures that any detected metabolites containing the deuterium (B1214612) tag are unequivocally derived from the parent compound, simplifying their identification against the complex background of the cellular matrix.

Identification and Characterization of Deuterated Metabolites and Biotransformation Products

The primary metabolic pathway for dabigatran in humans is direct glucuronidation at the carboxylic acid moiety, forming pharmacologically active acylglucuronides. doi.orgresearchgate.netnih.gov Using this compound is instrumental in confirming this pathway and identifying the specific isomeric conjugates formed.

Mass spectrometry (MS) is the primary analytical technique for identifying drug metabolites. rsc.orgnih.gov When a deuterated compound like this compound is used, its metabolites will retain the deuterium atoms, resulting in a characteristic mass shift (an increase of 4 Daltons in this case) compared to the metabolites of the unlabeled drug.

This mass shift provides a powerful tool for tracing. In an LC-MS/MS analysis, the mass spectrometer can be programmed to specifically look for "doublets" of peaks—one corresponding to the unlabeled metabolite and one, at a +4 m/z difference, corresponding to the deuterated metabolite. This technique, known as stable isotope labeling, helps to rapidly distinguish drug-related material from endogenous components, significantly improving the efficiency and confidence of metabolite identification. researchgate.net

The use of isotopic labels is a cornerstone of metabolic pathway elucidation. nih.gov For dabigatran, the key biotransformation is conjugation with glucuronic acid. The resulting dabigatran acylglucuronide is chemically unstable and can undergo intramolecular rearrangement (acyl migration) to form different positional isomers. doi.org

By incubating this compound in a relevant in vitro system (e.g., human liver microsomes with UDPGA), researchers can generate these deuterated glucuronide metabolites. Subsequent analysis by high-resolution mass spectrometry (HR-MS) and tandem MS (MS/MS) allows for the structural characterization of these products. The fragmentation patterns of the deuterated metabolites, when compared with those of the unlabeled standards, can confirm the site of glucuronidation and the structures of any isomeric forms. doi.orgrsc.org

Table 2: Expected Mass Shifts for Dabigatran D4 and its Glucuronide Metabolite

CompoundUnlabeled Monoisotopic Mass (Da)D4-Labeled Monoisotopic Mass (Da)Mass Shift (Da)
Dabigatran (Parent)471.2383475.2634+4.0251
Dabigatran Acylglucuronide647.2698651.2949+4.0251

This table demonstrates the clear mass shift imparted by the D4 label, which is retained during metabolic conjugation, enabling straightforward detection by mass spectrometry.

Research on Enzyme Kinetics and Isotope Effects in Biotransformation

Deuterating a molecule can influence the rate of its metabolism, a phenomenon known as the kinetic isotope effect (KIE). nih.gov A KIE occurs when the cleavage of a carbon-deuterium (C-D) bond is the rate-limiting step of a reaction. Because the C-D bond is stronger than a carbon-hydrogen (C-H) bond, reactions involving its cleavage are slower. rsc.org

While the major metabolic pathway of dabigatran (glucuronidation) does not involve C-H bond cleavage at the labeled positions, minor oxidative metabolic pathways could potentially be affected. nih.gov Studying the comparative metabolism of dabigatran and this compound can provide valuable insights into the enzymatic reaction mechanisms. If the rate of metabolism for the D4 compound is significantly slower than for the unlabeled compound (a primary KIE > 1), it would suggest that a C-H bond at one of the deuterated positions is broken during the rate-determining step of that specific metabolic reaction. nih.govdntb.gov.ua Conversely, the absence of a significant KIE would indicate that cleavage of these bonds is not kinetically limiting for its major metabolic pathways. Such studies are crucial for a deep mechanistic understanding of the enzymes responsible for dabigatran's biotransformation.

Cytochrome P450 (CYP) and Non-CYP Mediated Metabolism Investigations

Initial in vitro investigations have established that the conversion of dabigatran etexilate to dabigatran is predominantly a non-CYP-mediated process. researchgate.net Experiments have confirmed that esterases are the primary enzymes responsible for this bioactivation, with cytochrome P450 playing a negligible role in the formation of the active metabolite. researchgate.netresearchgate.net This finding is significant as it suggests a low potential for clinically relevant drug-drug interactions with substances that are metabolized by the CYP450 system. researchgate.net

However, more recent in vitro studies have suggested a potentially more significant role for CYP3A4-mediated oxidative metabolism, particularly at lower, or microdose, concentrations of dabigatran etexilate. researchgate.net Research conducted with human intestinal microsomes indicated that at theoretical gut concentrations following microdosing, dabigatran etexilate can undergo substantial NADPH-dependent oxidation (approximately 40-50%) in parallel with the primary carboxylesterase-mediated hydrolysis. researchgate.net This CYP3A-mediated pathway was also observed for the intermediate monoester metabolite, BIBR0951, in both human intestinal and liver microsomes. researchgate.net The metabolism of both dabigatran etexilate and BIBR0951 by CYP3A4 followed Michaelis-Menten kinetics, with Km values in the low micromolar range (1-3 µM). researchgate.net

It is important to note that while dabigatran itself does not significantly inhibit cytochrome P450 enzymes, the prodrug's metabolism may have a CYP3A component, which could be relevant in specific contexts such as drug-drug interaction assessments. researchgate.netnih.gov

UDP-Glucuronosyltransferase (UGT) Interactions and Acyl Glucuronide Formation Research

Glucuronidation represents the major metabolic pathway for the active dabigatran molecule. thermofisher.comnih.gov This phase II metabolic reaction involves the conjugation of glucuronic acid to the carboxylate moiety of dabigatran, leading to the formation of pharmacologically active acyl glucuronides. thermofisher.comnih.gov

Kinetic studies in human liver and intestinal microsomes have provided valuable data on this process. The glucuronidation of dabigatran was catalyzed with Km values ranging from 180 to 255 µM in human hepatic microsomes and 411 to 759 µM in human intestinal microsomes. domainex.co.uknih.gov The primary product of this reaction is the 1-O-acylglucuronide. nih.gov This metabolite is not stable and can undergo nonenzymatic acyl migration in aqueous solutions to form isomeric 2-O-, 3-O-, and 4-O-acylglucuronides. nih.gov

Table 1: In Vitro UGT Enzyme Kinetics for Dabigatran Glucuronidation
Enzyme/SystemParameterValueReference
Human Hepatic MicrosomesKm180 - 255 µM domainex.co.uknih.gov
Human Intestinal MicrosomesKm411 - 759 µM domainex.co.uknih.gov
Identified UGT IsoformsUGT1A9 domainex.co.uknih.gov
UGT2B7
UGT2B15 (Major contributor)

Esterase-Mediated Hydrolysis Mechanisms of Prodrugs (e.g., Dabigatran Etexilate to Dabigatran)

The conversion of the double prodrug dabigatran etexilate to the active dabigatran is a rapid and efficient process driven by esterase-catalyzed hydrolysis. thermofisher.com This bioactivation is a two-step process involving two key carboxylesterase (CES) enzymes: CES1 and CES2. researchgate.netthermofisher.com

In vitro studies with human recombinant CES1 and CES2, as well as human intestinal and liver S9 fractions, have elucidated the specific roles of these enzymes. thermofisher.com The carbamate (B1207046) ester of dabigatran etexilate is exclusively hydrolyzed by intestinal CES2 to form the intermediate metabolite M2 (BIBR 1087). researchgate.netthermofisher.com Subsequently, the ethyl ester of M2 is hydrolyzed by hepatic CES1 to form the active dabigatran. researchgate.netthermofisher.com An alternative, though less predominant, pathway involves the initial hydrolysis of the ethyl ester by CES1 to form the intermediate M1, which is then converted to dabigatran by CES2. nih.gov The sequential hydrolysis, first by intestinal CES2 and then by hepatic CES1, is considered the major pathway for the systemic formation of dabigatran following oral administration. researchgate.netthermofisher.com

Kinetic parameters for these enzymatic reactions have been determined in vitro. The hydrolysis of the ethyl ester of dabigatran etexilate by CES1 has a Km of 24.9 ± 2.9 μM and a Vmax of 676 ± 26 pmol/min per milligram of protein. researchgate.netthermofisher.com The hydrolysis of the carbamate ester by CES2 has a Km of 5.5 ± 0.8 μM and a Vmax of 71.1 ± 2.4 pmol/min per milligram of protein. researchgate.netthermofisher.com

Table 2: In Vitro Esterase Kinetics for Dabigatran Etexilate Hydrolysis
EnzymeSubstrate MoietyIntermediate MetaboliteKm (μM)Vmax (pmol/min/mg protein)Reference
CES1Ethyl esterM124.9 ± 2.9676 ± 26 researchgate.netthermofisher.com
CES2Carbamate esterM2 (BIBR 1087)5.5 ± 0.871.1 ± 2.4 researchgate.netthermofisher.com

In Vitro-to-In Vivo Extrapolation (IVIVE) Methodologies for Metabolism Predictions (focus on in vitro data generation)

In vitro-to-in vivo extrapolation (IVIVE) is a computational modeling approach that uses in vitro data to predict the in vivo pharmacokinetics of a drug. The generation of high-quality in vitro data is the foundation of reliable IVIVE and physiologically based pharmacokinetic (PBPK) models.

For dabigatran, the in vitro data generation for metabolism predictions primarily involves experiments with human liver microsomes (HLM) and cryopreserved human hepatocytes. These systems contain the key enzymes responsible for dabigatran's metabolism, namely CYPs, UGTs, and CESs.

A typical workflow for generating in vitro data for IVIVE of dabigatran metabolism includes:

Metabolic Stability Assays: The test compound (dabigatran or its prodrug) is incubated with HLM or hepatocytes at a specific concentration (e.g., 1 µM) at 37°C. To assess the contribution of different enzyme families, cofactors are added to the incubation mixture. For example, NADPH is added to support CYP-mediated metabolism, while UDPGA is added for UGT-mediated glucuronidation.

Time-Course Analysis: Samples are collected from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction is then quenched, typically by adding a cold organic solvent like acetonitrile, to stop all enzymatic activity.

Quantification: The concentration of the parent compound remaining at each time point is measured using a sensitive analytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: The rate of disappearance of the parent compound is used to calculate key in vitro metabolic parameters. By plotting the natural logarithm of the percentage of the parent compound remaining against time, the in vitro half-life (t1/2) can be determined. From the half-life, the in vitro intrinsic clearance (CLint) is calculated.

These in vitro derived parameters, such as CLint and Km, are then used as inputs for IVIVE models. Scaling factors, which account for the differences between the in vitro system and the in vivo physiological environment (e.g., microsomal protein per gram of liver, liver blood flow), are applied to extrapolate the in vitro data to predict in vivo hepatic clearance. For dabigatran, these models would also incorporate data on esterase activity in the intestine and liver to accurately predict the conversion of the prodrug to the active form.

Inability to Generate Article on the Pharmacokinetics of "this compound"

A comprehensive review of scientific literature reveals a critical lack of data regarding the pharmacokinetic properties of the chemical compound "this compound." As a result, it is not possible to generate the requested article focusing solely on this compound's absorption, distribution, excretion, and pharmacokinetic modeling.

This compound is consistently identified in research and commercial literature as a deuterated analog of dabigatran. Its primary and seemingly exclusive application is to serve as an internal standard for bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). In this role, it is used to ensure the accuracy and precision of the quantification of the active drug, dabigatran, in biological samples during pharmacokinetic and other studies.

The stringent requirement to focus the article solely on this compound and its own pharmacokinetic profile cannot be met because the scientific community has not conducted or published research on this specific topic. The purpose of developing a deuterated standard is to create a molecule that is chemically identical to the parent drug but has a different mass, making it distinguishable by mass spectrometry. While it is presumed to behave similarly to the non-deuterated compound during sample extraction and analysis, its own in vivo pharmacokinetic characteristics (absorption, distribution, metabolism, and excretion) are not the subject of investigation.

Searches for preclinical or in vitro studies detailing the permeability, tissue distribution, excretion pathways, or any form of pharmacokinetic modeling of this compound as the compound of interest did not yield any relevant results. The available literature focuses entirely on the pharmacokinetics of dabigatran and its prodrug, dabigatran etexilate, with this compound only mentioned in the context of the analytical methodology used in those studies.

Therefore, without any foundational research data, the creation of a scientifically accurate and informative article adhering to the provided detailed outline is impossible. The information required to populate the specified sections and subsections on the pharmacokinetics of this compound does not exist in the public domain.

Pharmacokinetic Research Methodologies in Preclinical Models and in Vitro Systems

Research on Transporter Interactions and Mechanisms

Transporter proteins play a crucial role in the absorption and distribution of many drugs. For dabigatran (B194492) etexilate, research has focused significantly on its interaction with efflux and uptake transporters located in the intestine and other tissues.

In vitro studies have conclusively identified dabigatran etexilate as a substrate for the efflux transporter P-glycoprotein (P-gp). nih.gov The active moiety, dabigatran, is not a substrate for P-gp. researchgate.net This interaction is a key determinant of the prodrug's low oral bioavailability. researchgate.net

The primary in vitro model for these investigations is the Caco-2 cell monolayer, a system derived from human colorectal adenocarcinoma cells that differentiates to form a polarized epithelial cell layer mimicking the intestinal barrier. nih.govnih.gov In these studies, the transport of dabigatran etexilate is measured in two directions: from the apical (intestinal lumen side) to the basolateral (blood side) and vice versa. A significantly higher transport in the basolateral-to-apical direction indicates active efflux.

Key findings from these studies include the determination of a high efflux ratio. One study, conducted under optimized conditions to account for the metabolism of the prodrug by esterases within the Caco-2 cells, reported an efflux ratio of 13.8. nih.gov The same research calculated the intrinsic apparent permeability coefficient (Papp), which represents permeability in the absence of P-gp activity, to be 29 × 10⁻⁶ cm/s. nih.gov To further confirm that the observed efflux is P-gp mediated, experiments are conducted in the presence of known P-gp inhibitors. Research has shown that potent inhibitors such as clarithromycin, cyclosporin (B1163) A, itraconazole, ketoconazole, quinidine, and ritonavir (B1064) effectively block the P-gp-mediated transport of dabigatran etexilate in Caco-2 models. nih.gov

In Vitro ModelParameterResultConclusion
Caco-2 Cell MonolayersEfflux Ratio13.8 nih.govDemonstrates significant active efflux.
Caco-2 Cell MonolayersIntrinsic Papp (P-gp blocked)29 × 10⁻⁶ cm/s nih.govIndicates moderate to high passive permeability when efflux is inhibited.
Caco-2 Cell MonolayersInhibition StudyTransport inhibited by ketoconazole, verapamil, quinidine, etc. nih.govConfirms that the efflux is mediated specifically by P-glycoprotein.

While the interaction with P-gp is well-documented, the role of other transporters, such as the Organic Anion Transporting Polypeptide (OATP) family, has also been considered. However, research indicates that dabigatran etexilate is a relatively specific substrate for P-gp and is not significantly transported by other major efflux transporters found in the intestine. manchester.ac.uk Furthermore, the active metabolite, dabigatran, is not a substrate for most major drug transporters. manchester.ac.uk

Transporter FamilySubstrate StatusResearch Finding
OATP and other major efflux transportersNot a significant substrateDabigatran etexilate is considered a more specific substrate for P-gp compared to other major intestinal efflux transporters. manchester.ac.uk
Major uptake and efflux transportersNot a substrate (for Dabigatran)The active metabolite, dabigatran, is not a substrate of major drug transporters. manchester.ac.uk

Bioavailability Assessment Methodologies (Preclinical)

Preclinical studies are essential for determining the fundamental pharmacokinetic properties of a drug candidate before human trials. For dabigatran etexilate, these studies have been conducted in various animal models to assess the extent of oral absorption and establish its bioavailability profile.

The absolute bioavailability of dabigatran following oral administration of the dabigatran etexilate prodrug is low, in the range of 3-7% in clinical settings. researchgate.net This is largely attributed to its nature as a P-gp substrate, which limits absorption, and its pH-dependent solubility. researchgate.netnih.gov Preclinical assessments have been performed in species such as rats and rhesus monkeys. In these models, the compound is administered orally, and its bioavailability is assessed through the measurement of pharmacodynamic markers (e.g., anticoagulant effects) or by quantifying plasma concentrations of the active dabigatran moiety over time.

Studies in conscious rats and rhesus monkeys have demonstrated dose- and time-dependent anticoagulant effects after oral administration of dabigatran etexilate. For instance, oral doses ranging from 10 to 50 mg/kg in rats and 1 to 5 mg/kg in rhesus monkeys resulted in measurable anticoagulant activity, confirming that the prodrug is successfully absorbed and converted to its active form. These pharmacodynamic assessments provide crucial preclinical proof of concept for the compound's oral activity, despite its inherently low bioavailability.

Preclinical ModelMethodologyKey Finding
RatOral administration (10, 20, 50 mg/kg) followed by pharmacodynamic assessment (aPTT).Demonstrated dose-dependent anticoagulant effects, confirming oral absorption and conversion to active dabigatran.
Rhesus MonkeyOral administration (1, 2.5, 5 mg/kg) followed by pharmacodynamic assessment (aPTT).Showed dose- and time-dependent anticoagulant activity, with maximum effects observed between 30 and 120 minutes post-administration.

Mechanistic Biochemical and Pharmacodynamic Investigations of Dabigatran in Vitro

Dabigatran (B194492) D4 hydrochloride is an isotopically labeled form of dabigatran, a potent, direct, and reversible inhibitor of thrombin. The deuterium (B1214612) ("D4") label makes it a valuable tool for in vitro research, particularly in studies requiring sensitive and specific detection, such as mass spectrometry. The following sections detail the in vitro biochemical and pharmacodynamic properties of dabigatran, with a focus on its mechanism of action and interaction with its target, thrombin.

Chemical Stability, Degradation Pathways, and Impurity Profiling Research

Forced Degradation Studies and Identification of Degradants

Forced degradation or stress testing of Dabigatran (B194492) Etexilate, the prodrug of Dabigatran, has been performed under hydrolytic, oxidative, photolytic, and thermal conditions. rsc.orgresearchgate.netrjptonline.org These studies revealed that the compound is particularly susceptible to degradation under acidic, basic, and oxidative conditions. tsijournals.com In comprehensive studies, as many as eleven distinct degradation products were identified across the various stress conditions, highlighting the multiple pathways through which the molecule can degrade. rjptonline.org The characterization of these degradants is crucial for ensuring the safety and efficacy of the final pharmaceutical product. humanjournals.com

Hydrolytic Stability Investigations (Acidic and Alkaline Conditions)

Hydrolysis is a key degradation pathway for Dabigatran Etexilate. Research indicates significant degradation in both acidic and alkaline environments. tsijournals.com The prodrug nature of Dabigatran Etexilate, featuring ester functional groups, makes it prone to hydrolysis, which ultimately yields the active form, Dabigatran. nih.gov

Under acidic conditions (e.g., 0.1 N HCl at 80°C for 5 hours or 1 M HCl at 85°C for 45 minutes), degradation rates have been reported to be significant, with losses of up to 19% observed over 12 hours. tsijournals.comrjptonline.orgscholarsresearchlibrary.com The degradation is even more pronounced under alkaline conditions (e.g., 0.04 N NaOH at room temperature or 0.1 N NaOH), where a degradation of 96% was observed in just 2 hours. tsijournals.comrjptonline.org This indicates a high susceptibility to base-catalyzed hydrolysis.

The primary hydrolytic degradation pathways include the cleavage of the ethyl ester and the hexyl carbamate (B1207046) groups. researchgate.net Studies have identified specific degradation products formed under these conditions, including O-dealkylation products and benzimidic acid derivatives. rsc.orgresearchgate.net One particular study isolated and characterized three distinct hydrolytic degradants, two of which were novel discoveries. researchgate.net

Table 1: Summary of Hydrolytic Degradation Studies
ConditionDurationTemperature% DegradationReference
0.1 N HCl12 hoursRoom Temp19% rjptonline.org
1 M HCl45 minutes85°C15% scholarsresearchlibrary.com
0.1 N NaOH2 hoursRoom Temp96% rjptonline.org
5 M NaOHInitialRoom Temp21% scholarsresearchlibrary.com

Photolytic and Oxidative Degradation Studies

Compared to hydrolysis, Dabigatran Etexilate is significantly more stable under photolytic and oxidative stress. rsc.orgresearchgate.net Studies exposing the compound to UV and visible light as per ICH guidelines have shown varied results. One study reported only a minor increase in total impurities (0.15%), suggesting high photostability. tsijournals.com However, another investigation observed a more significant 15% loss after 48 hours of photo degradation. rjptonline.org N-dealkylation has been suggested as a possible pathway under photolytic stress. rsc.orgresearchgate.net

Under oxidative conditions, typically using hydrogen peroxide (H₂O₂), Dabigatran Etexilate shows a moderate level of degradation. tsijournals.com Research has reported degradation ranging from 15% (5% H₂O₂ at 85°C for 45 minutes) to 19% (after 72 hours of exposure). rjptonline.orgscholarsresearchlibrary.com

Table 2: Summary of Photolytic and Oxidative Degradation
Stress ConditionParameters% DegradationReference
PhotolyticICH Guidelines0.15% (impurity increase) tsijournals.com
Photolytic48 hours exposure15% rjptonline.org
Oxidative72 hours exposure19% rjptonline.org
Oxidative5% H₂O₂, 85°C, 45 min15% scholarsresearchlibrary.com

Thermal Stress Degradation Mechanisms

The thermal stability of Dabigatran appears to be highly dependent on its physical state (solid vs. solution). In its solid state, the drug is relatively stable, with one study showing only a 0.12% increase in impurities after exposure to dry heat at 80°C for 7 days. tsijournals.com Another study at 105°C for 120 hours resulted in approximately 1% degradation. scholarsresearchlibrary.com

In solution, however, the compound is considerably more labile to thermal stress. A study involving a solution of Dabigatran Etexilate heated to 60°C for 4 hours resulted in a substantial 75% reduction in concentration. scielo.br The degradation kinetics in this case were found to follow a first-order process. scielo.br This highlights the importance of controlled temperature during the manufacturing and storage of liquid formulations.

Research on Mass Spectrometry for Degradation Product Elucidation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for the identification and structural elucidation of degradation products. humanjournals.com High-resolution mass spectrometry (HR-MS) in multistage mode (MSn) has been effectively employed to determine the elemental composition and fragmentation patterns of Dabigatran degradants. rsc.orgresearchgate.net

Techniques like LC-ESI-MS (Electrospray Ionization) have successfully characterized major degradation products by identifying their mass-to-charge ratios (m/z). rjptonline.orgscielo.br In some studies, up to eleven degradation products were separated and identified using LC-MS. rjptonline.org For definitive structural confirmation, degradants are often isolated using semi-preparative HPLC and then subjected to further analysis by Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR). rjptonline.orgrjptonline.org

Fragmentation Pathway Analysis for Unknown Degradants

A key strategy in identifying unknown degradants is the detailed analysis of their fragmentation pathways in a mass spectrometer and comparing them to the well-established fragmentation pattern of the parent drug. rjptonline.org By using HR-MSn, researchers can induce fragmentation of the protonated molecular ion and analyze the resulting product ions. rsc.orgresearchgate.net For instance, the protonated precursor ion of Dabigatran is known to have an m/z of 472.20, which fragments to a characteristic product ion with an m/z of 289.10. researchgate.net By mapping the fragmentation of an unknown impurity, its structure can be pieced together relative to the parent molecule, allowing for a confident structural assignment. researchgate.net

Quantitative Analysis of Degradation Products in Chemical Formulations

Once degradation products are identified, validated stability-indicating analytical methods are required for their quantification in pharmaceutical formulations. rsc.org Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique used for this purpose. tsijournals.comscholarsresearchlibrary.com These methods are developed to separate all known degradation products from the active pharmaceutical ingredient (API) and any excipients. tsijournals.com

Validation is performed according to ICH guidelines, ensuring the method is specific, linear, accurate, precise, and robust. scholarsresearchlibrary.comscirp.org A crucial aspect of these studies is the calculation of the mass balance, which reconciles the decrease in the API concentration with the increase in the sum of all degradation products. rjptonline.org In typical Dabigatran stress studies, the mass balance achieved is often in the range of 98-100%, demonstrating that all major degradants have been accounted for by the analytical method. rjptonline.org

Research on Impurity Profiling and Control Strategies for Dabigatran and its Analogs

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. For Dabigatran and its related compounds, including the isotopically labeled Dabigatran D4 hydrochloride, extensive research has been conducted to identify, quantify, and control impurities. This involves the development of sophisticated analytical methods, understanding the formation pathways of impurities, and establishing certified reference standards.

Methodologies for Detection and Quantification of Process-Related Impurities

The detection and quantification of process-related impurities and degradation products of Dabigatran require highly sensitive and specific analytical techniques. The primary methodologies employed are advanced chromatographic separations coupled with various detection methods.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for separating impurities from the active pharmaceutical ingredient (API). veeprho.comresearchgate.net These methods offer high resolution and are capable of separating structurally similar compounds. A selective Reverse Phase (RP)-HPLC method has been developed to separate and determine potential related impurities, including starting materials, by-products of synthesis, and degradants. researchgate.netarabjchem.org

For structural elucidation and enhanced sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently used. veeprho.comactascientific.com LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), combines the separation power of liquid chromatography with the mass-analyzing capability of mass spectrometry, allowing for the identification and characterization of unknown impurities even at trace levels. actascientific.comhumanjournals.com Studies have utilized LC-MS to analyze the main impurities in both the API and final pharmaceutical dosage forms. researchgate.netactascientific.com The development of these stability-indicating methods is crucial for monitoring the drug's quality throughout its shelf life. tsijournals.com

The validation of these analytical methods is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure they are accurate, precise, linear, and robust. actascientific.comresearchgate.net Key parameters such as the limit of detection (LOD) and limit of quantification (LOQ) are established to ensure the methods can detect impurities at levels required by regulatory authorities. actascientific.comtsijournals.com

Table 1: Common Analytical Methodologies for Dabigatran Impurity Profiling
MethodologyDetectorApplicationReference
RP-HPLC / UPLCUV, Photodiode Array (PDA)Separation and quantification of known and unknown impurities. veeprho.comresearchgate.netarabjchem.org
LC-MS / LC-MS/MSMass Spectrometer (e.g., ESI)Identification, characterization, and quantification of impurities and degradation products. actascientific.comhumanjournals.com

Identification of Formation Pathways for Impurities

Understanding how impurities are formed is essential for developing control strategies. Impurities in Dabigatran can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). humanjournals.comderpharmachemica.com

Process-Related Impurities: These impurities can be unreacted starting materials, intermediates, or by-products from the synthetic route used to manufacture Dabigatran etexilate, the prodrug of Dabigatran. arabjchem.orgsemanticscholar.org Studies have identified several such impurities and examined the potential causes for their formation during the manufacturing process, allowing for optimization of reaction conditions to minimize their presence. semanticscholar.orgacs.org

Degradation Pathways: Forced degradation studies are performed under various stress conditions—as specified by ICH guidelines—to identify the likely degradation products and establish the degradation pathways. researchgate.netrsc.org Dabigatran etexilate has been shown to be susceptible to degradation under several conditions:

Hydrolysis: Significant degradation occurs under both acidic and basic hydrolytic conditions. tsijournals.comrsc.orgrjptonline.org Acid hydrolysis can lead to the formation of specific degradation products, while basic conditions also yield a distinct set of impurities. rsc.orgiajps.com One major degradation pathway involves the hydrolysis of the ester or amide linkages in the molecule. arabjchem.orgrsc.org

Oxidation: Oxidative stress can lead to the formation of specific impurities, such as N-oxides. tsijournals.comderpharmachemica.com

Thermal and Photolytic Stress: The drug has also been shown to degrade under thermal and photolytic (light) conditions, although in some studies it was found to be less susceptible to these stresses compared to hydrolysis. tsijournals.comrsc.orgrjptonline.orgscielo.br

Research using high-resolution mass spectrometry has helped to elucidate the structures of these degradation products, identifying reactions such as O-dealkylation and the formation of benzimidic acid derivatives under hydrolytic stress. rsc.org

Table 2: Summary of Dabigatran Degradation Pathways and Conditions
Stress ConditionObserved DegradationPotential Reaction PathwayReference
Acid HydrolysisSignificantCleavage of ester/amide bonds tsijournals.comrsc.org
Alkaline HydrolysisSignificantCleavage of ester/amide bonds tsijournals.comrsc.org
OxidationModerateFormation of N-oxides tsijournals.comderpharmachemica.com
Thermal StressVariableVarious thermal decomposition reactions rsc.orgscielo.br
PhotolysisVariableN-dealkylation rsc.orgrjptonline.org

Development of Reference Standards for Impurity Analysis

The accurate identification and quantification of impurities rely on the availability of high-quality, well-characterized reference standards. lgcstandards.comlgcstandards.com A reference standard is a highly purified compound that is used as a benchmark for comparison in analytical tests.

For Dabigatran, reference standards for the API itself and for its known impurities are crucial for method validation, system suitability testing, and the accurate quantification of impurities in routine quality control. lgcstandards.comschd-shimadzu.com Several known impurities of Dabigatran etexilate are available as certified reference materials. lgcstandards.com

Isotopically labeled compounds, such as this compound, play a vital role as internal standards, particularly in mass spectrometry-based quantification methods. glpbio.commedchemexpress.com Dabigatran D4 is a deuterium-labeled version of Dabigatran. glpbio.commedchemexpress.comacanthusresearch.com Because it has nearly identical chemical and physical properties to the non-labeled compound, it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer. This allows for highly accurate quantification by correcting for any analyte loss during the analytical process. The use of stable isotope-labeled standards like this compound is considered the gold standard for quantitative bioanalytical and impurity analysis via LC-MS.

Advanced Applications in Drug Discovery and Development Research Methodologies

Use in Quantitative Bioanalysis for Early-Stage Lead Optimization Studies

In the realm of early-stage lead optimization, the rapid and accurate quantification of a drug candidate in biological matrices is paramount for establishing its pharmacokinetic (PK) profile. Dabigatran (B194492) D4 hydrochloride has proven to be an exemplary internal standard for this purpose, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. musechem.com The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in bioanalysis because it closely mimics the physicochemical properties of the analyte, Dabigatran. nih.gov

This approach significantly improves the accuracy and precision of the assay by correcting for variability during sample preparation and compensating for matrix effects that can suppress or enhance the instrument's signal. texilajournal.comclearsynth.com In a typical workflow, a known concentration of Dabigatran D4 hydrochloride is added to plasma samples containing the parent drug. Both the analyte and the SIL internal standard are extracted and analyzed simultaneously. Because they co-elute chromatographically and have similar ionization efficiencies but different mass-to-charge ratios (m/z), the ratio of their signals allows for highly precise quantification. texilajournal.com

A high-performance LC-MS/MS method for determining Dabigatran in human plasma illustrates this application. musechem.com The method demonstrated excellent linearity and reproducibility, enabling its successful use in pharmacokinetic studies. musechem.com The precision of such assays provides high confidence in the PK parameters generated, which are crucial for making informed decisions during the lead optimization phase, where compounds are iteratively modified to improve their drug-like properties.

Table 1: Example LC-MS/MS Parameters for Dabigatran Quantification Using this compound
ParameterDabigatranThis compound (Internal Standard)
Mass Transition (Q1/Q3) 472/289, 172 (m/z)476/293 (m/z)
Elution Time ~1.2 min~1.2 min
Linearity Range 1.04-406.49 ng/mLN/A
Correlation Coefficient (r²) ≥0.99N/A
Data sourced from a validated method for the determination of Dabigatran in human plasma. musechem.com

Application in High-Throughput Screening Assays for Target Engagement and Selectivity (methodological focus)

While primary high-throughput screening (HTS) campaigns often rely on optical methods like fluorescence or luminescence, mass spectrometry-based HTS is emerging as a powerful technology for hit identification and validation due to its high sensitivity and specificity. nih.gov In this context, a SIL internal standard like this compound is methodologically crucial for ensuring the robustness and reliability of screening assays focused on target engagement and selectivity.

Methodologically, the inclusion of an internal standard addresses a key challenge in HTS: the potential for false positives or negatives arising from the complex assay matrix. nih.gov For instance, in a screen designed to identify inhibitors of a specific enzyme, this compound could be used alongside an unlabeled substrate. The assay would measure the formation of the product from the unlabeled substrate, while the consistent signal from the deuterated standard confirms that any reduction in product formation is due to genuine enzyme inhibition and not analytical variability.

Isotope Tracing in Translational Research Methodologies (bridging in vitro to preclinical models)

Translational research aims to bridge the gap between laboratory findings and clinical applications. Stable isotope tracers like this compound are powerful tools in this endeavor, enabling researchers to follow a drug's metabolic fate from simple in vitro systems to complex in vivo preclinical models. nih.govnih.gov This tracing is fundamental to building a comprehensive understanding of a drug's disposition and establishing a reliable in vitro-in vivo correlation (IVIVC).

In this methodology, this compound can be administered to preclinical animal models. medchemexpress.com By analyzing tissue and plasma samples over time using mass spectrometry, researchers can distinguish the administered deuterated compound from any endogenously produced molecules and track its conversion into various metabolites. The unique mass signature of the deuterium (B1214612) label allows for unambiguous identification and quantification of the parent drug and its biotransformation products. musechem.com

The data generated from these in vivo studies can then be directly compared to results from in vitro experiments using systems like liver microsomes or hepatocytes. This comparison helps to validate the in vitro models and understand any species-specific differences in metabolism. researchgate.net Establishing this metabolic bridge is crucial for predicting human pharmacokinetics and potential drug-drug interactions, thereby de-risking the transition of a drug candidate into clinical trials. nih.govnih.gov

Methodological Advancements in ADME Screening Utilizing Deuterated Compounds

The early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for reducing attrition rates in later stages of drug development. Methodological advancements in ADME screening have increasingly incorporated the use of deuterated compounds like this compound to enhance throughput and data quality. nih.gov

One significant advancement is the use of SIL compounds in cassette dosing, or "n-in-one," PK studies. In this approach, multiple drug candidates are administered simultaneously to a single preclinical animal. Blood samples are then analyzed by LC-MS/MS, and because each compound has a unique mass, their concentrations can be determined individually. The inclusion of the corresponding SIL internal standard for each analyte, such as Dabigatran D4 for Dabigatran, is essential for accurate quantification in this multiplexed assay. This methodology dramatically increases the throughput of in vivo PK screening.

Furthermore, in vitro ADME assays, such as metabolic stability assessments in liver microsomes, benefit from the use of deuterated internal standards. musechem.com By correcting for instrumental variability and matrix effects, these standards allow for more reliable calculations of key parameters like intrinsic clearance and half-life. The enhanced precision afforded by using compounds like this compound ensures that subtle but important differences in the metabolic stability of various lead compounds are accurately identified, guiding medicinal chemistry efforts toward candidates with more favorable ADME profiles. musechem.commetsol.com

Future Research Directions and Methodological Innovations

Emerging Analytical Techniques for Deuterated Compounds

The analysis of deuterated compounds like Dabigatran (B194492) D4 hydrochloride requires highly sensitive and specific analytical techniques. Emerging technologies in microfluidics and advanced hyphenated spectroscopic methods are set to revolutionize the characterization of such molecules.

Microfluidics: This technology offers significant advantages for the analysis of deuterated compounds by enabling precise control over minute fluid volumes, which is particularly useful for hydrogen-deuterium exchange (HDX) studies. acs.org Microfluidic chips can be designed to perform rapid on-chip labeling and quenching, allowing for the investigation of protein conformational dynamics at subsecond timescales. acs.org Future research could leverage microfluidic platforms for high-throughput screening of the binding interactions of Dabigatran D4 hydrochloride with its target protein, thrombin. The reduced sample and reagent consumption inherent to microfluidics also makes it a cost-effective and efficient tool for these detailed mechanistic studies. nih.gov

Advanced NMR/MS Coupling: The coupling of high-performance liquid chromatography (HPLC) with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a powerful tool for the comprehensive analysis of complex mixtures, such as those encountered in drug metabolism studies. researchgate.net For this compound, HPLC-NMR-MS can be employed to separate and identify metabolites, providing detailed structural information and insights into metabolic pathways. researchgate.net Advanced NMR techniques, including those that utilize deuterium (B1214612) labeling, can offer specific insights into the structure and dynamics of large biomolecular complexes, which could be instrumental in studying the interaction of this compound with thrombin. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for characterizing deuterated compounds and monitoring hydrogen-deuterium exchange reactions. mdpi.com

Table 1: Emerging Analytical Techniques for this compound Research
TechniqueApplication in this compound ResearchPotential Advantages
MicrofluidicsHigh-throughput screening of protein binding; Hydrogen-Deuterium Exchange (HDX) studies.Reduced sample/reagent consumption, rapid analysis, precise fluid control. acs.orgnih.gov
Advanced NMR/MS Coupling (HPLC-NMR-MS)Metabolite identification and structural elucidation; Characterization of drug-protein interactions.Comprehensive structural and molecular weight information from a single platform. researchgate.netnih.gov

Integration of In Silico Modeling with Deuterated Compound Research

Computational modeling is an indispensable tool in modern drug discovery, and its application to deuterated compounds like this compound can provide predictive insights into their behavior, guiding further experimental work.

In Silico ADME Prediction: The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug development. While in silico ADME models are well-established, their application to deuterated compounds requires specific considerations due to the kinetic isotope effect. nih.govsrce.hr Future research will focus on developing and refining predictive models that can accurately account for the impact of deuteration on metabolic stability and clearance. alfa-chemistry.com These models will aid in the early-stage assessment of deuterated drug candidates and help in designing molecules with optimized pharmacokinetic profiles. drugpatentwatch.com

Binding Site Modeling: Molecular docking and other computational techniques are used to model the interaction between a ligand and its target protein. mdpi.comyoutube.com For this compound, these models can be used to understand how deuteration might influence its binding affinity and orientation within the active site of thrombin. nih.gov Hydrogen-deuterium exchange mass spectrometry (DXMS) can provide experimental data to guide and validate these computational models, leading to a more accurate representation of the drug-target complex. nih.gov

Table 2: In Silico Modeling Approaches for this compound
Modeling ApproachApplication in this compound ResearchKey Considerations
ADME PredictionPredicting pharmacokinetic properties and metabolic pathways.Incorporation of kinetic isotope effects into predictive algorithms. nih.govsrce.hr
Binding Site ModelingInvestigating the impact of deuteration on drug-target interactions.Validation with experimental data such as that from HDX-MS. nih.gov

Novel Applications in Systems Biology and Pharmacodynamics Research Methodologies (purely in vitro or model-based)

The unique properties of deuterated compounds can be leveraged in in vitro and model-based systems to gain deeper insights into complex biological processes.

In Vitro Systems Biology: Systems biology aims to understand the complex interactions within biological systems. In vitro cell-based models provide a platform to study the effects of compounds on cellular networks. Deuterated compounds like this compound could be used as probes to study the intricate feedback loops and signaling cascades involved in the coagulation pathway in a controlled in vitro setting. Studies have shown that deuterium can have direct effects on cell cultures, influencing metabolic activity and proliferation, which highlights the importance of investigating these effects in the context of specific biological systems. nih.govresearchgate.net

In Vitro Pharmacodynamic Models: Understanding the pharmacodynamic effects of a drug is essential for its development. For this compound, in vitro models of coagulation can be used to precisely quantify its inhibitory effect on thrombin and subsequent effects on fibrin clot formation. These models allow for the direct comparison of the pharmacodynamic profiles of the deuterated and non-deuterated counterparts, providing valuable data on any alterations in potency or efficacy resulting from deuteration.

Advancements in Microdosing and Accelerator Mass Spectrometry (AMS) for Preclinical Research Applications

Microdosing and Accelerator Mass Spectrometry (AMS) are powerful techniques for early-phase clinical and preclinical research, and their application to deuterated compounds holds significant promise.

Microdosing Studies: Microdosing involves administering sub-therapeutic doses of a drug to assess its pharmacokinetic profile in humans at a very early stage of development. openmedscience.com This approach, when applied to deuterated compounds, can provide early insights into their ADME characteristics, helping to de-risk further development. researchgate.net

Q & A

Basic: What distinguishes Dabigatran D4 hydrochloride from non-deuterated Dabigatran in pharmacological research?

This compound is a deuterium-labeled analog of Dabigatran, where four hydrogen atoms are replaced with deuterium. This isotopic substitution does not alter its biochemical activity but enhances its utility as an internal standard in mass spectrometry (MS) for precise quantification in biological matrices. The deuterium label minimizes interference from endogenous compounds, enabling accurate pharmacokinetic profiling and metabolic stability studies .

Advanced: How can researchers design experiments to assess the inhibitory kinetics of this compound against thrombin in comparison to other direct thrombin inhibitors?

To evaluate inhibitory kinetics:

  • Assay Setup : Use fluorogenic thrombin substrates (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC) in kinetic assays. Measure residual thrombin activity at varying inhibitor concentrations.
  • Kinetic Parameters : Calculate inhibition constants (Ki) using Dixon or Cheng-Prusoff plots. This compound exhibits a Ki of 4.5 nM, comparable to non-deuterated Dabigatran, but differs from Argatroban (Ki = 0.01 µM) and Bivalirudin (Ki = 2 nM) in binding kinetics .
  • Controls : Include deuterated and non-deuterated analogs to isolate isotopic effects on binding affinity.

Basic: What analytical techniques are most suitable for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal:

  • Sample Preparation : Use protein precipitation with acetonitrile to isolate this compound from plasma.
  • Detection : Monitor transitions specific to the deuterated compound (e.g., m/z 472.2 → 289.1) to avoid cross-reactivity with endogenous Dabigatran .
  • Validation : Ensure linearity (1–500 ng/mL), precision (CV <15%), and recovery (>85%) per FDA bioanalytical guidelines.

Advanced: How should researchers address discrepancies in IC50 values of this compound reported across different studies?

Discrepancies may arise from:

  • Assay Conditions : Variations in thrombin concentration, pH, or ionic strength. Standardize buffer systems (e.g., 50 mM Tris-HCl, pH 8.4, 100 mM NaCl).
  • Substrate Interference : Validate substrate specificity using negative controls (e.g., thrombin-deficient plasma).
  • Data Normalization : Use this compound as an internal standard to correct for inter-assay variability .

Basic: What is the significance of the deuterium label in this compound for metabolic stability studies?

The deuterium label slows metabolic degradation via the kinetic isotope effect, particularly in cytochrome P450-mediated oxidation. This allows researchers to:

  • Track Metabolites : Use MS to distinguish parent compound from metabolites (e.g., glucuronidated forms).
  • Assess Half-Life : Compare deuterated vs. non-deuterated Dabigatran in hepatocyte incubation assays to quantify isotope-induced stability .

Advanced: In what ways can this compound be utilized in the development of high-throughput screening (HTS) assays for thrombin inhibitors?

  • Internal Standard : Spiked into HTS plates to normalize inter-well variability in thrombin activity measurements.
  • Fluorescence Polarization : Compete this compound with fluorescent thrombin probes (e.g., FITC-labeled hirudin) to quantify inhibitor potency.
  • Automated Workflows : Integrate with robotic liquid handlers for dose-response curves (0.1–100 nM range) .

Basic: What are the key structural features of this compound that contribute to its thrombin-binding specificity?

The benzimidazole core and charged amidine group form critical interactions:

  • Benzimidazole : Binds to thrombin’s hydrophobic S1 pocket.
  • Amidine Group : Forms hydrogen bonds with Asp189 in the active site.
    Deuterium substitution at non-interacting positions (e.g., methyl groups) preserves binding while enabling isotopic tracking .

Advanced: How can researchers optimize the synthesis of this compound to ensure isotopic purity for regulatory-grade studies?

  • Deuterium Source : Use deuterated acetic acid or D2O in the final recrystallization step.
  • Analytical QC : Confirm isotopic purity (>98%) via nuclear magnetic resonance (NMR) and high-resolution MS.
  • Impurity Profiling : Monitor Dabigatran-related impurities (e.g., Dabigatran etexilate) using HPLC with UV detection at 220 nm .

Basic: What are the primary applications of this compound in non-clinical research?

  • Pharmacokinetics : Quantify tissue distribution in rodent models via MS imaging.
  • Drug-Drug Interactions : Assess CYP3A4/5-mediated metabolism using human liver microsomes.
  • Quality Control : Serve as a reference standard in batch-to-batch consistency testing of Dabigatran formulations .

Advanced: What strategies can resolve contradictions in data regarding this compound’s off-target effects on mitochondrial calcium uniporters (MCUs)?

  • Target Selectivity Profiling : Screen against MCU modulators (e.g., MCU-i4) using calcium flux assays in HEK293 cells.
  • Structural Analysis : Perform molecular docking to compare this compound’s binding to thrombin vs. MCU.
  • Dose-Response Validation : Replicate findings across multiple cell lines (e.g., HUVECs, cardiomyocytes) to exclude cell-type-specific artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.